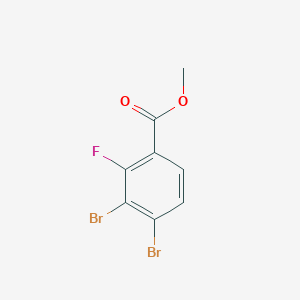

Methyl 3,4-dibromo-2-fluorobenzoate

描述

Structural Classification and Systematic Nomenclature within Halogenated Benzoate (B1203000) Esters

Methyl 3,4-dibromo-2-fluorobenzoate belongs to the class of organic compounds known as halogenated benzoate esters. This classification is derived from its core structure, which consists of a benzoic acid backbone where the acidic proton is replaced by a methyl group, forming a methyl ester, and the benzene (B151609) ring is substituted with halogen atoms.

The systematic nomenclature, according to IUPAC (International Union of Pure and Applied Chemistry) guidelines, precisely describes the molecule's structure:

Benzoate: This is the parent name, indicating an ester derived from benzoic acid. wikipedia.orglibretexts.org

Methyl: This prefix identifies the alkyl group (CH₃) attached to the ester's oxygen atom. libretexts.orgpressbooks.pub

3,4-Dibromo-: This indicates the presence of two bromine atoms attached to the benzene ring at the third and fourth carbon positions, relative to the ester group attachment point.

2-Fluoro-: This signifies a fluorine atom located at the second carbon position on the benzene ring.

The numbering of the benzene ring begins at the carbon atom bonded to the carboxyl group of the ester. This systematic naming convention ensures an unambiguous representation of the compound's intricate structure.

Rationale for Dedicated Research into Polyhalogenated Aromatic Compounds with Diverse Substitution Patterns

The dedicated research into polyhalogenated aromatic compounds like this compound is driven by their utility as versatile intermediates in organic synthesis. The presence and specific positioning of multiple different halogens on the aromatic ring create a molecule with distinct reactivity at each halogenated site. This allows for selective and sequential chemical transformations.

The carbon-halogen bonds exhibit different strengths and reactivity (C-F > C-Cl > C-Br > C-I), which can be exploited in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing the carbon skeletons of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. For instance, a bromo-substituted position can be selectively reacted while a fluoro-substituted position remains intact, or vice-versa, depending on the reaction conditions.

Furthermore, the introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties. These alterations can include increased metabolic stability, enhanced lipophilicity, and modified binding affinities to biological targets. Therefore, fluorinated building blocks are highly sought after in medicinal chemistry and drug discovery. The bromine atoms, in turn, serve as excellent handles for introducing further chemical diversity. This multi-functional nature makes polyhalogenated aromatics powerful tools for the synthesis of new chemical entities.

Historical Context of Fluorine and Bromine Integration in Aromatic Synthesis and Functionalization

The integration of bromine and fluorine into aromatic compounds has a rich history, with the development of specific halogenation techniques being pivotal to the advancement of organic chemistry.

Bromine: The element bromine was discovered independently by Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. wikipedia.org Its name is derived from the Greek word "bromos," meaning stench, alluding to its sharp odor. britannica.com The direct bromination of aromatic compounds using molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃, became a standard method for introducing bromine atoms onto a benzene ring. This electrophilic aromatic substitution reaction was one of the earliest and most reliable methods for functionalizing aromatic systems. Over the decades, a vast array of brominating agents have been developed to offer milder conditions and greater selectivity. acs.org

Fluorine: The history of organofluorine chemistry began even before the isolation of elemental fluorine. nih.govjst.go.jp The first synthesis of an organofluorine compound was reported in 1835. nih.gov However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made direct fluorination of aromatic compounds a significant challenge, often resulting in explosions or complex mixtures of products. nih.govniscpr.res.in A major breakthrough came in 1927 with the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium fluoroborate salt. nih.gov This discovery opened the door for the rational synthesis of a wide range of fluoroaromatic compounds. Large-scale production and use of fluorine began during World War II as part of the Manhattan Project for uranium separation. wikipedia.org The development of modern fluorinating reagents has since provided chemists with safer and more selective methods for incorporating fluorine, solidifying its importance in various fields of chemical science. nih.govjst.go.jp

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1807032-90-1 chemsrc.com |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

Synthetic Methodologies for this compound and Analogous Halogenated Benzoate Esters

The synthesis of specifically substituted aromatic compounds such as this compound is a critical process in the development of new pharmaceutical and agrochemical agents. The precise arrangement of halogen substituents on the benzoate ring dictates the molecule's chemical properties and biological activity. Achieving the desired isomeric purity requires carefully designed synthetic strategies, which can generally be approached from two primary directions: the modification of a pre-halogenated benzoic acid or the selective halogenation of a suitable benzoate precursor. This article explores these synthetic methodologies in detail.

Structure

3D Structure

属性

IUPAC Name |

methyl 3,4-dibromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPGHWHDKACUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 3,4 Dibromo 2 Fluorobenzoate

Reactivity Profiling of Carbon-Halogen Bonds in Dibromo-Fluorobenzoates

The presence of multiple carbon-halogen bonds (C-Br and C-F) on the aromatic ring of Methyl 3,4-dibromo-2-fluorobenzoate makes it a substrate of interest for studies on selective dehalogenation. The differing strengths of the C-Br and C-F bonds are a key factor in determining the selectivity of these reactions.

Reductive Cleavage Mechanisms of C-Br and C-F Bonds

The reductive cleavage of carbon-halogen bonds is a fundamental process in organic chemistry. Generally, the ease of cleavage follows the order C-I > C-Br > C-Cl > C-F, which is inversely related to the bond dissociation energies. For this compound, it is expected that the C-Br bonds would be more susceptible to reductive cleavage than the more robust C-F bond.

This selective cleavage can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and electrochemical methods. The mechanism often involves the transfer of one or more electrons to the aryl halide, leading to the formation of a radical anion or a dianion, followed by the expulsion of a halide ion.

Electrochemical Reduction Pathways and Characterization of Radical Anion Intermediates

The electrochemical reduction of aryl halides typically proceeds via a stepwise mechanism. The initial step involves the transfer of an electron to the molecule to form a radical anion. The stability of this radical anion is influenced by the nature and position of the substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the methyl ester group and the halogen atoms would facilitate the formation of the radical anion.

Following its formation, the radical anion can undergo cleavage of a carbon-halogen bond to generate an aryl radical and a halide anion. Given the weaker C-Br bond strength, it is anticipated that one of the C-Br bonds would cleave preferentially over the C-F bond. The resulting aryl radical can then undergo further reduction or participate in other reactions.

Table 1: General Reduction Potentials of Aryl Halides This table provides generalized reduction potential ranges for illustrative purposes, as specific data for this compound is not available.

| Aryl Halide Type | Typical Reduction Potential Range (vs. SCE) |

| Aryl Iodide | -1.5 to -1.8 V |

| Aryl Bromide | -1.8 to -2.2 V |

| Aryl Chloride | -2.2 to -2.5 V |

| Aryl Fluoride | > -2.5 V |

Data is generalized from various sources on electrochemical reduction of aryl halides.

Electro-Dimerization Processes and Product Formation

The aryl radicals generated during the electrochemical reduction can undergo dimerization to form biaryl compounds. This process, known as electro-dimerization, is a potential pathway for the formation of new carbon-carbon bonds. The specific products formed would depend on the reaction conditions, including the electrode material, solvent, and the concentration of the substrate.

In the case of this compound, the dimerization of the aryl radical formed after the initial C-Br bond cleavage could lead to a variety of complex polyhalogenated biaryl structures. The regioselectivity of this dimerization would be influenced by steric and electronic factors of the radical intermediate.

Aromatic Substitution Chemistry of the Dibromo-Fluorobenzoate Core

The aromatic ring of this compound is subject to both nucleophilic and electrophilic aromatic substitution reactions, with the regiochemical outcome being determined by the directing effects of the existing substituents.

Considerations for Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of the electron-withdrawing methyl ester group (-COOCH₃) and the halogen atoms deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. For an SNAr reaction to occur, the nucleophile attacks the carbon bearing a leaving group. In this compound, there are three potential leaving groups: the two bromine atoms and the fluorine atom.

Generally, in SNAr reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The stability of the intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the point of attack. The relative reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

Therefore, in a reaction with a nucleophile, it is plausible that the fluorine atom at the C2 position would be preferentially substituted, provided the reaction follows a typical SNAr mechanism. However, the steric hindrance from the adjacent bromine and methyl ester groups could also influence the regioselectivity.

Regio- and Chemoselectivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The substituents on this compound exhibit competing directing effects.

Halogens (Br and F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.

Methyl Ester (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It deactivates the ring through both inductive and resonance effects.

Given these competing effects, predicting the precise regioselectivity of an EAS reaction on this compound is complex. The vacant position on the ring is C6. The directing effects of the substituents relative to this position are:

Fluorine at C2: Directs para to C5 (occupied) and ortho to C3 (occupied) and C1 (occupied).

Bromine at C3: Directs ortho to C2 (occupied) and C4 (occupied), and para to C6 (vacant).

Bromine at C4: Directs ortho to C3 (occupied) and C5 (occupied), and para to C1 (occupied).

Methyl Ester at C1: Directs meta to C3 (occupied) and C5 (occupied).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -F, -Br | Deactivating | Ortho, Para |

| -COOCH₃ | Deactivating | Meta |

Metalation and Deprotonation Studies Influenced by Halogen Substitution

The reactivity of the aromatic ring in this compound is significantly influenced by its halogen substituents. Metalation and deprotonation are fundamental processes for introducing further functional groups. The concerted metalation-deprotonation (CMD) mechanism is a common pathway for C-H activation catalyzed by transition metals, particularly high-valent, late transition metals such as Pd(II). wikipedia.org In a CMD pathway, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state, often facilitated by a carboxylate or carbonate base that removes the proton. wikipedia.org

For this compound, the electron-withdrawing nature of the fluorine and two bromine atoms, as well as the methyl ester group, increases the acidity of the remaining aromatic protons (at positions 5 and 6). This enhanced acidity can facilitate deprotonation. However, the positions of these halogens also create a distinct electronic and steric environment. The fluorine atom at position 2 exerts a strong inductive effect and can direct metalation to the adjacent C-H bond at position 6 through ortho-lithiation if a strong base like lithium diisopropylamide (LDA) is used. The bromine atoms at positions 3 and 4 further modify the electronic landscape of the ring, influencing the regioselectivity of these reactions. Studies on related palladium complexes have shown that C-H activation can occur at Pd(III) centers through a CMD mechanism, highlighting the mechanistic possibilities beyond the more common Pd(II) and Pd(IV) states. rsc.orgresearchgate.net The specific outcome of metalation or deprotonation would depend on the choice of metal, base, and reaction conditions.

Carbon-Carbon Bond Formation via Catalyzed Cross-Coupling Reactions

The presence of two carbon-bromine bonds makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. beilstein-journals.orgbeilstein-journals.org

Investigations into Suzuki-Miyaura Coupling for Functionalization

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst and a base, is a powerful tool for functionalizing aryl halides. libretexts.org For this compound, the two bromine atoms offer sites for sequential or double coupling reactions. The differential reactivity of the C-Br bonds at positions 3 and 4, influenced by the steric hindrance and electronic effects of the adjacent fluorine and ester groups, could potentially allow for selective mono-functionalization under carefully controlled conditions.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of boronic acids or their esters can be used, making this reaction highly versatile for introducing aryl, heteroaryl, or alkenyl groups. rsc.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the cross-coupling | nih.govrsc.org |

| Ligand | PPh₃, dppf, P(t-Bu)₃ | Stabilizes the palladium catalyst | rsc.orgrsc.org |

| Base | K₂CO₃, LiOH | Activates the organoboron species | rsc.orgrsc.org |

| Solvent | Toluene/Dioxane, Toluene/H₂O | Dissolves reactants | nih.govrsc.org |

| Boron Reagent | Arylboronic acid, Potassium alkenyltrifluoroborate | Source of the new carbon fragment | nih.govrsc.org |

| Temperature | 60-80 °C | Provides activation energy | nih.govrsc.org |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be employed to functionalize this compound.

The Heck reaction couples aryl halides with alkenes. This would allow for the introduction of vinyl groups at the C3 and/or C4 positions. The reaction typically uses a palladium catalyst, a base, and a phosphine (B1218219) ligand.

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes. libretexts.org This reaction is catalyzed by a combination of palladium and copper(I) salts in the presence of a base, although copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This would enable the synthesis of arylalkyne derivatives of the parent molecule, which are valuable intermediates in materials science and medicinal chemistry. libretexts.org The regioselectivity between the C3 and C4 positions would again be a key consideration.

Table 2: General Conditions for Heck and Sonogashira Coupling Reactions

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Citation |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, P(o-tolyl)₃ | Alkene (e.g., Styrene) | Et₃N | DMF, NMP | rsc.org |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | libretexts.org |

| Copper-Free Sonogashira | Pd(OAc)₂ / SPhos | Terminal Alkyne | TBAF | THF | beilstein-journals.orgnih.gov |

Transformations Involving the Ester Functional Group

The methyl ester group of this compound is also a site for chemical modification.

Hydrolysis and Saponification Kinetics and Equilibrium

Amidation and Hydrazide Formation

The ester functional group serves as a precursor for the synthesis of amides and hydrazides, which are common structural motifs in biologically active compounds. nih.govnih.gov

Amidation can be achieved by reacting the methyl ester with a primary or secondary amine. This reaction is often slow and may require heating or the use of a catalyst. Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acyl chloride or with a coupling agent like DCC) before being treated with an amine to form the amide bond under milder conditions.

Hydrazide formation is typically accomplished by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. nih.govnih.gov This reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy (B1213986) group. The resulting 3,4-dibromo-2-fluorobenzohydrazide is a valuable intermediate for synthesizing more complex heterocyclic compounds or acylhydrazones. nih.govresearchgate.net

Table 3: Synthesis of Amide and Hydrazide Derivatives

| Transformation | Reagent(s) | Product | Typical Conditions | Citation |

|---|---|---|---|---|

| Amidation (from ester) | R₁R₂NH | Amide | Heat, Neat or in a solvent | |

| Amidation (from acid) | 1. NaOH, H₂O2. SOCl₂ or DCC3. R₁R₂NH | Amide | Multi-step, various |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide | Ethanol, Reflux | nih.govnih.gov |

Intramolecular and Intermolecular Cyclization Reactions of this compound

The chemical reactivity of this compound in cyclization reactions is a subject of significant interest in synthetic organic chemistry for the construction of complex heterocyclic and carbocyclic frameworks. While direct studies on the cyclization of this specific compound are not extensively documented in publicly available literature, its structural features—a fluorinated aromatic ring bearing two bromine atoms and a methyl ester group—suggest a rich potential for various intramolecular and intermolecular bond-forming strategies. The following sections explore plausible cyclization pathways based on the known reactivity of analogous polyhalogenated and fluorinated aromatic compounds.

The presence of bromine atoms at the 3- and 4-positions, ortho and meta to the fluorine atom respectively, and the methyl ester at the 2-position, provides multiple reactive sites. These sites can be exploited in transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution pathways to forge new rings.

Intramolecular Cyclization Reactions

Intramolecular cyclization of derivatives of this compound would typically involve a preliminary functionalization step to introduce a tethered nucleophile or a reactive group capable of participating in a ring-closing reaction.

One potential strategy involves a palladium-catalyzed intramolecular C-H arylation. beilstein-journals.orgnih.gov In a hypothetical scenario, if a suitable N- or O-containing chain were attached to the molecule, for instance by amidation or etherification of a precursor acid or phenol (B47542), an intramolecular cyclization could be envisioned. The palladium catalyst would facilitate the coupling between one of the C-Br bonds and a C-H bond on the tethered chain to form a new heterocyclic ring fused to the benzene core. The regioselectivity of such a reaction would be an important consideration, influenced by the length and nature of the tether.

Another plausible approach is through an Ullmann-type intramolecular condensation. wikipedia.orgsynarchive.com This copper-catalyzed reaction could be employed to form a C-O or C-N bond within the molecule. For example, if the methyl ester were hydrolyzed to a carboxylic acid and then converted to an amide with a tethered phenol or aniline, an intramolecular cyclization could be induced to form a lactone or lactam, respectively. The harsh conditions often required for classical Ullmann reactions might be a drawback, though modern ligand-accelerated protocols have expanded the scope and mildness of this transformation.

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions involving this compound would typically proceed via a cascade or one-pot process where the initial intermolecular reaction is followed by a subsequent intramolecular ring closure.

Palladium-catalyzed cascade reactions offer a powerful tool for the construction of complex polycyclic systems from simple precursors. beilstein-journals.orgnih.gov For instance, a Suzuki-Miyaura coupling of this compound with a suitably substituted boronic acid could be followed by an intramolecular C-H arylation in the same pot. This would lead to the formation of fused aromatic systems. The choice of catalyst, ligand, and reaction conditions would be critical to control the sequence and efficiency of the cascade.

| Reactant A | Reactant B | Catalyst/Conditions | Potential Product Class | Plausible Reaction Type |

| This compound derivative | - | Pd(OAc)₂, P(o-tol)₃, base | Fused Heterocycles | Intramolecular C-H Arylation |

| This compound derivative | - | CuI, ligand, base | Fused Lactones/Lactams | Intramolecular Ullmann Condensation |

| This compound | Arylboronic acid | Pd(PPh₃)₄, base | Fused Aromatic Systems | Intermolecular Suzuki Coupling / Intramolecular C-H Arylation |

It is important to note that the fluorine atom at the 2-position can significantly influence the reactivity of the aromatic ring. Its strong electron-withdrawing nature can activate the ring towards nucleophilic aromatic substitution, potentially providing an alternative pathway for cyclization under suitable conditions. rsc.orgchadsprep.commasterorganicchemistry.com For example, in the presence of a strong nucleophile, one of the bromine atoms, likely the one at the 4-position due to electronic activation and reduced steric hindrance, could be displaced in an intermolecular fashion, with a subsequent intramolecular step leading to a cyclic product.

While specific experimental data for this compound is not available, the established reactivity of related polyhalogenated aromatic compounds provides a strong basis for predicting its behavior in various cyclization reactions. Future research in this area would be valuable for unlocking the synthetic potential of this versatile building block.

Derivatization and Advanced Functionalization of Methyl 3,4 Dibromo 2 Fluorobenzoate

Synthesis and Characterization of Analogous Fluoro-Dibromo Benzoate (B1203000) Esters

The synthesis of analogous fluoro-dibromo benzoate esters allows for a systematic investigation of the impact of substituent positioning on the chemical reactivity and physical properties of the core structure. While specific research on the synthesis of a wide range of these analogs is not extensively documented in publicly available literature, the synthesis of related compounds such as Methyl 3,4-dichloro-2-fluorobenzoate has been reported, indicating the feasibility of such synthetic routes. The general approach to synthesizing these analogs would likely involve the esterification of the corresponding substituted benzoic acids.

The characterization of these analogous esters is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.

Table 1: Spectroscopic and Physical Data for Analogous Fluoro-Dihalo Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Predicted/Reported) |

| Methyl 3,4-dibromo-2-fluorobenzoate | C₈H₅Br₂FO₂ | 311.93 | Solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry would be essential for full characterization. |

| Methyl 3,4-dichloro-2-fluorobenzoate | C₈H₅Cl₂FO₂ | 223.03 | Solid | Commercially available, indicating established characterization data. |

| Methyl 3-bromo-4-fluoro-2-iodobenzoate | C₈H₅BrFIO₂ | 358.93 | Solid | Synthetic routes would likely involve multi-step synthesis starting from a simpler fluorinated precursor. |

This table includes the target compound and a known analog to illustrate the type of data required for full characterization. The data for the iodo-substituted analog is hypothetical and represents a potential synthetic target.

Preparation of Amide and Hydrazone Derivatives for Structural Diversification

The ester functionality in this compound serves as a convenient handle for the synthesis of amide and hydrazone derivatives, thereby enabling significant structural diversification. These transformations are typically straightforward and provide access to a wide range of compounds with potentially altered biological activities and coordination properties.

The synthesis of amide derivatives can be achieved through the direct amidation of the methyl ester with primary or secondary amines. This reaction is often catalyzed by a Lewis acid or can proceed via the formation of an intermediate acyl chloride. The reaction conditions can be tailored to accommodate a variety of amine substrates, leading to a library of N-substituted benzamides.

Hydrazone derivatives are prepared by first converting the methyl ester to the corresponding hydrazide through reaction with hydrazine (B178648) hydrate (B1144303). The resulting benzohydrazide (B10538) can then be condensed with a variety of aldehydes and ketones to yield the desired hydrazones. This two-step sequence allows for the introduction of a wide array of substituents at the imine carbon, further expanding the structural diversity of the derivatives.

Table 2: Synthesis of Amide and Hydrazone Derivatives

| Derivative Type | General Reaction Scheme | Reagents and Conditions | Potential Product Class |

| Amide | Ester + Amine → Amide + Methanol | R¹R²NH, Heat or Catalyst | N,N-disubstituted-3,4-dibromo-2-fluorobenzamides |

| Hydrazide | Ester + Hydrazine → Hydrazide + Methanol | N₂H₄·H₂O, Reflux | 3,4-Dibromo-2-fluorobenzohydrazide |

| Hydrazone | Hydrazide + Aldehyde/Ketone → Hydrazone + Water | R³R⁴C=O, Acid catalyst | N'-(Aryl/Alkylidene)-3,4-dibromo-2-fluorohydrazides |

Construction of Heterocyclic Systems Utilizing the Benzoate Scaffold as a Building Block

The di-bromo substitution pattern on the aromatic ring of this compound makes it an excellent precursor for the construction of various heterocyclic systems. The bromine atoms can participate in a range of intramolecular and intermolecular cyclization reactions, leading to the formation of fused or appended heterocyclic rings.

One common strategy involves the initial conversion of the ester group to a functionality that can participate in a cyclization reaction with one of the adjacent bromine atoms. For example, conversion to an amide followed by an intramolecular N-arylation reaction (e.g., a Buchwald-Hartwig amination) could lead to the formation of a lactam fused to the benzene (B151609) ring.

Alternatively, the bromine atoms can be utilized in transition metal-catalyzed cross-coupling reactions with bifunctional reagents to construct heterocyclic rings. For instance, reaction with a reagent containing both a boronic acid and a nucleophilic group could lead to a sequential Suzuki coupling and intramolecular cyclization to form a heterocycle.

Elaboration into Polyaromatic Architectures and Extended Conjugated Systems

The two bromine atoms of this compound provide handles for the construction of polyaromatic architectures and extended conjugated systems through iterative cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are powerful tools for this purpose.

By sequentially or simultaneously coupling the bromine positions with aryl or vinyl boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira), larger aromatic systems can be assembled. The fluorine substituent can influence the electronic properties and solubility of the resulting polyaromatic compounds. This approach allows for the synthesis of tailored materials with specific photophysical or electronic properties for applications in materials science.

For example, a double Suzuki coupling with a diboronic acid derivative of a polycyclic aromatic hydrocarbon could lead to the formation of a larger, fused aromatic system. Similarly, Sonogashira coupling with di-alkynes can be employed to create extended, linear conjugated systems. The ester group can be retained for further functionalization or can be modified prior to the cross-coupling reactions.

Advanced Analytical and Spectroscopic Characterization of Methyl 3,4 Dibromo 2 Fluorobenzoate and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework. nih.gov

The IR and Raman spectra of Methyl 3,4-dibromo-2-fluorobenzoate are dominated by absorptions corresponding to its specific functional groups.

C=O (Carbonyl) Stretch: A very strong and sharp absorption band is expected in the IR spectrum, characteristic of the ester carbonyl group. This typically appears in the range of 1735-1750 cm⁻¹. libretexts.org

C-O (Ester) Stretches: Two distinct C-O stretching vibrations are expected: the C(=O)-O stretch and the O-CH₃ stretch. These typically produce strong bands in the 1300-1000 cm⁻¹ region of the IR spectrum. libretexts.org

C-F (Carbon-Fluorine) Stretch: The C-F bond gives rise to a strong absorption in the fingerprint region, generally found between 1300 cm⁻¹ and 1100 cm⁻¹. spectroscopyonline.com

C-Br (Carbon-Bromine) Stretch: The vibrations associated with the C-Br bonds are found at lower frequencies due to the larger mass of the bromine atom. These stretches typically appear as medium to strong bands in the 690-515 cm⁻¹ range. libretexts.orglibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (-OCH₃) | Stretch | 3000-2850 | Medium-Weak |

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| Aromatic C=C | In-ring Stretch | 1600-1450 | Medium-Variable |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-F | Stretch | 1300-1100 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900-675 | Strong-Medium |

| C-Br | Stretch | 690-515 | Strong-Medium |

Analysis of Aromatic Ring Modes and Halogen-Induced Perturbations

The benzene (B151609) ring itself has a set of characteristic vibrational modes that are sensitive to the substitution pattern.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. libretexts.org The in-ring C=C stretching vibrations cause a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

Ring Breathing Modes: In Raman spectroscopy, substituted benzenes often show characteristic "ring breathing" modes, which involve the symmetric expansion and contraction of the entire ring. bohrium.comresearchgate.net The frequencies of these modes are sensitive to the mass and electronic properties of the substituents.

Halogen-Induced Perturbations: The presence of heavy bromine atoms and the highly electronegative fluorine atom significantly perturbs the ring's vibrational modes. acs.orgiaea.org This leads to shifts in the frequencies of the standard benzene vibrations and can activate modes that would be silent in unsubstituted benzene. The C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern in simpler aromatics, are also present but may be more complex to interpret due to the multiple, heavy substituents. libretexts.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidationyoutube.comnist.govchemicalbook.com

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like this compound by analyzing its fragmentation patterns.

Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation. For this compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a dibrominated compound (due to the ⁷⁹Br and ⁸¹Br isotopes). The high energy of EI typically causes fragmentation by breaking the weakest bonds. pharmacy180.com The fragmentation of aromatic esters often involves initial loss of the alkoxy group. youtube.com A plausible fragmentation pathway for this compound under EI conditions would involve the loss of the methoxy (B1213986) radical (•OCH₃) or the methyl group followed by carbon monoxide.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Ion |

|---|---|---|

| 310/312/314 | [M]⁺ (Molecular Ion) | [C₈H₅Br₂FO₂]⁺ |

| 279/281/283 | [M - OCH₃]⁺ | [C₇H₂Br₂FO]⁺ |

| 251/253/255 | [M - CO₂CH₃]⁺ | [C₆H₂Br₂F]⁺ |

| 172/174 | [C₆H₂BrF]⁺ | [C₆H₂BrF]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique, ideal for confirming the molecular mass of a compound with minimal fragmentation. It is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-ESI/MS/MS). nih.gov When analyzing this compound, ESI would typically generate protonated molecules, [M+H]⁺, or adducts with cations from the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is crucial for accurately determining the molecular weight and can be used to study the products of reactions involving the parent compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique primarily used for large, non-volatile molecules like proteins and polymers. While less common for small molecules like this compound, it could be employed by co-crystallizing the analyte with a suitable matrix that absorbs the laser energy, leading to gentle ionization and providing a clear molecular ion peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Volatile Components

GC-MS is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would separate the compound from any impurities, such as unreacted starting materials, solvents, or side-products from its synthesis (e.g., other isomers). As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. nist.gov The retention time from the GC provides one level of identification, while the mass spectrum gives confirmation of the molecular weight and a fragmentation pattern that serves as a chemical fingerprint. This makes GC-MS an excellent method for assessing the purity of a sample and identifying any volatile contaminants.

X-ray Diffraction for Definitive Solid-State Structural Elucidationyoutube.comjeeadv.ac.in

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural information.

Single-Crystal X-ray Diffraction Analysis of Interatomic Distances and Angles

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This technique can determine the exact coordinates of each atom in the crystal lattice, yielding precise measurements of bond lengths, bond angles, and torsion angles. nih.gov This data provides definitive proof of the compound's constitution and conformation in the solid state. The analysis would also reveal details about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

Table 2: Representative Interatomic Distances and Angles for this compound (Hypothetical Data)

| Parameter | Atoms Involved | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C(aromatic)-Br(3) | ~1.90 Å |

| Bond Length | C(aromatic)-Br(4) | ~1.90 Å |

| Bond Length | C(aromatic)-F(2) | ~1.35 Å |

| Bond Length | C(aromatic)-C(ester) | ~1.50 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | C(2)-C(3)-Br(3) | ~120° |

| Bond Angle | C(3)-C(4)-Br(4) | ~120° |

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline samples. units.it It is a primary tool for polymorph screening, which is crucial as different crystalline forms (polymorphs) of a substance can have different physical properties. nih.govnih.gov The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the diffraction pattern of a synthesized batch of this compound to a reference pattern, its phase identity and purity can be confirmed. researchgate.net The technique is also used to monitor phase transitions that may occur under different conditions, such as temperature or pressure. nih.gov

Table 3: Representative Powder X-ray Diffraction Peaks for a Crystalline Phase of this compound (Hypothetical Data)

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 80 |

| 25.2 | 3.53 | 100 |

| 28.5 | 3.13 | 65 |

| 31.7 | 2.82 | 30 |

Electrochemical Characterization Techniques for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). The electron-withdrawing nature of the two bromine atoms, the fluorine atom, and the methyl ester group on the benzene ring of this compound significantly influences its electronic properties. These substituents decrease the electron density of the aromatic ring, making it more difficult to oxidize and easier to reduce compared to unsubstituted benzene. youtube.com

Cyclic voltammetry experiments would reveal the oxidation and reduction potentials of the compound. The reduction potential would likely correspond to the addition of an electron to the π-system of the aromatic ring. The process might also involve the cleavage of a carbon-halogen bond upon reduction. The oxidation potential would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO). Studying the redox behavior is important for understanding the compound's potential applications in areas like organic electronics or for predicting its metabolic fate, which can involve redox reactions. nih.gov

Cyclic Voltammetry (CV) for Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. csbsju.edu It provides valuable information about the reduction and oxidation potentials of a compound and the kinetics of the electron transfer processes. csbsju.eduotago.ac.nz In a typical CV experiment, a triangular potential waveform is applied to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. youtube.com The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram. csbsju.edu

For halogenated aromatic compounds like this compound, CV can elucidate the influence of the halogen substituents on the electron transfer process. The positions of the anodic and cathodic peaks in the voltammogram reveal the redox potentials. otago.ac.nz The separation between these peaks (ΔEp) provides insight into the reversibility of the redox reaction. ajchem-a.com A reversible, or Nernstian, process is characterized by rapid electron transfer, while irreversible processes suggest slower electron transfer kinetics or coupled chemical reactions. otago.ac.nzresearchgate.net

The electron-withdrawing or -donating nature of the substituents on the aromatic ring significantly impacts the redox potentials. For instance, the presence of electron-withdrawing groups like halogens generally makes the reduction of the compound more favorable (occur at less negative potentials) and the oxidation more difficult (occur at more positive potentials). researchgate.net The specific arrangement of bromine and fluorine atoms on the benzene ring of this compound will dictate its unique electrochemical fingerprint.

Table 1: Key Parameters in Cyclic Voltammetry

| Parameter | Description | Significance |

| Anodic Peak Potential (Epa) | The potential at which the rate of oxidation is at its maximum. | Indicates the potential required to oxidize the compound. |

| Cathodic Peak Potential (Epc) | The potential at which the rate of reduction is at its maximum. | Indicates the potential required to reduce the compound. |

| Half-wave Potential (E1/2) | The potential midway between the anodic and cathodic peak potentials. For a reversible system, it is a good approximation of the standard redox potential (E°). researchgate.net | Provides a thermodynamic measure of the redox couple's potential. |

| Peak Current (ip) | The maximum current measured during the forward or reverse scan. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (Epa - Epc). ajchem-a.com | For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred. Larger values often indicate irreversibility. |

| Scan Rate (ν) | The rate at which the potential is swept (in V/s or mV/s). | Affects the peak currents and can be varied to study the kinetics of the electron transfer and any coupled chemical reactions. |

Convolution Potential Sweep Voltammetry (CPSV) for Mechanistic and Kinetic Insights

While CV provides a qualitative and often quantitative overview of redox processes, convolution potential sweep voltammetry (CPSV) offers a more in-depth analysis of the reaction mechanisms and kinetics. This technique mathematically transforms the current-potential data from a CV experiment to generate a convoluted current (Iconv). The convoluted current is directly proportional to the concentration of the electroactive species at the electrode surface, simplifying the interpretation of complex reaction schemes.

For this compound and its derivatives, CPSV can be instrumental in:

Distinguishing between different reaction mechanisms: It can help differentiate between simple electron transfer, electron transfer followed by a chemical reaction (EC mechanism), and catalytic mechanisms.

Determining kinetic parameters: CPSV allows for the accurate determination of rate constants for both heterogeneous electron transfer and coupled homogeneous chemical reactions.

Resolving overlapping signals: In cases where multiple redox processes occur at similar potentials, CPSV can help to deconvolve the individual contributions.

The shape and behavior of the convoluted voltammogram provide clear indicators of the underlying electrochemical mechanism, offering a more refined understanding than conventional CV alone.

Chromatographic Methods for Separation, Purification, and Purity Profiling

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound and its derivatives.

HPLC and UPLC are powerful analytical techniques used to separate components in a mixture. sielc.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of this compound, a reverse-phase HPLC or UPLC method is typically employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times.

UPLC, an advancement of HPLC, utilizes smaller particle sizes in the column (typically <2 µm), which allows for higher operating pressures and results in faster analysis times, better resolution, and increased sensitivity. sielc.com Both techniques are crucial for:

Purity Profiling: Determining the percentage purity of a sample of this compound by quantifying the main peak and any impurities.

Impurity Identification: Isolating and collecting impurities for further structural elucidation by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Method Development and Validation: Establishing robust and reproducible analytical methods for quality control during the synthesis and production of the compound.

Table 2: Typical HPLC/UPLC Parameters for Halogenated Benzoates

| Parameter | Typical Setting | Purpose |

| Column | Reverse-phase C18 or C8 | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water, often with an acid modifier (e.g., formic acid or phosphoric acid). sielc.com | Eluent that carries the sample through the column. The gradient composition is varied to optimize separation. |

| Flow Rate | 0.2 - 2.0 mL/min | Controls the speed of the mobile phase and influences retention time and resolution. |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides absorbance data across a range of wavelengths, while MS provides mass-to-charge ratio information for identification. |

| Injection Volume | 1 - 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can influence separation. |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. researchgate.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. globalscientificjournal.com The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). globalscientificjournal.com The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net

For the synthesis of this compound and its derivatives, TLC is an invaluable tool for:

Reaction Monitoring: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting materials and the appearance of the product, thereby determining when the reaction is complete. researchgate.netglobalscientificjournal.com

Qualitative Analysis: Comparing the retention factor (Rf) value of the product to that of a known standard can help to tentatively identify the compound.

Solvent System Selection: TLC is often used to quickly screen different solvent systems to find the optimal mobile phase for a preparative column chromatography separation.

The separated spots on the TLC plate are typically visualized under UV light or by staining with a suitable reagent. globalscientificjournal.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) present in a compound. huji.ac.ilvscht.cz This information is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. nih.gov For a new or synthesized compound like this compound, elemental analysis is a critical step in its characterization and confirmation of its identity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. huji.ac.il The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

For the determination of halogens like bromine and fluorine, specific methods such as oxygen flask combustion followed by ion chromatography or potentiometric titration are often employed. huji.ac.ilvscht.cz

The experimentally determined mass percentages of the elements are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the proposed empirical and molecular formula and the purity of the compound. nih.gov

Table 3: Elemental Analysis Data for this compound (C₈H₅Br₂FO₂)

| Element | Theoretical Mass % | Found Mass % (Example) |

| Carbon (C) | 31.82% | 31.75% |

| Hydrogen (H) | 1.67% | 1.70% |

| Bromine (Br) | 52.94% | 52.80% |

| Fluorine (F) | 6.29% | 6.21% |

| Oxygen (O) | 10.60% (by difference) | 10.54% |

Computational and Theoretical Investigations of Methyl 3,4 Dibromo 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of Methyl 3,4-dibromo-2-fluorobenzoate. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to determine key electronic and structural parameters. researchgate.net

These calculations yield optimized molecular geometries, including bond lengths and angles, which are typically in good agreement with experimental data where available. researchgate.net For instance, the C-Br, C-F, and ester group bond lengths can be precisely calculated. Furthermore, DFT is used to compute electronic properties such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Ground State Properties Calculated by DFT (Note: The following data is illustrative for a related class of molecules, as specific DFT data for this compound is not publicly available. The principles of calculation remain the same.)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -3450.123 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.25 | eV |

| Energy Gap (ΔE) | 5.64 | eV |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For higher accuracy, particularly for energy calculations, ab initio methods are employed. These methods are based on first principles without reliance on empirical parameters. High-level methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies and properties. For instance, the Multi-Configurational Self-Consistent Field (MCSCF/MRCI) method is a high-level ab initio approach used to generate accurate potential energy surfaces for systems with complex electronic structures, such as those involving halogen atoms. nih.gov

While computationally expensive, these methods are invaluable for validating DFT results and for studying systems where electron correlation effects are particularly significant. They are the gold standard for calculating reaction barriers and dissociation energies with high precision. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The geometry of a molecule is optimized by finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.com For this compound, a key aspect of its structure is the conformation of the methyl ester group relative to the benzene (B151609) ring.

The optimization process, typically performed using DFT or ab initio methods, calculates the forces on each atom and adjusts their positions until a minimum energy geometry is reached. mdpi.com For this molecule, the primary conformational question involves the dihedral angle between the plane of the ester group and the plane of the aromatic ring. The presence of the ortho-fluorine substituent can influence this orientation due to steric and electronic effects.

Conformational analysis involves mapping the energy of the molecule as a function of one or more rotatable bonds (torsion angles). For this compound, the rotation around the C(aryl)-C(ester) bond would be of primary interest. This analysis reveals the most stable conformer(s) and the energy barriers to rotation between them. In many substituted methyl benzoates, the planar conformation is preferred to maximize conjugation, but ortho substituents can cause the ester group to twist out of the plane. researchgate.net For example, in a related compound, Methyl 3,5-dibromo-4-methylbenzoate, the dihedral angle between the carboxylate unit and the benzene ring was found to be 7.1(2)°. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which is essential for the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. worktribe.com These computed values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) or CFCl₃, can predict the chemical shifts with a high degree of accuracy. worktribe.comrsc.org For this compound, this would allow for the assignment of each unique proton and carbon, as well as the sensitive ¹⁹F chemical shift, which is highly dependent on its electronic environment. The accuracy of these predictions can be sufficient to distinguish between different isomers or conformers. scilit.com

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. By performing a frequency calculation on the optimized geometry, a set of normal modes and their corresponding frequencies is obtained. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. scirp.org The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=O stretching, C-Br stretching, and aromatic ring vibrations. researchgate.net

Table 2: Predicted Vibrational Frequencies for a Substituted Benzene Ring (Note: This table is illustrative, based on general frequency ranges for similar functional groups, as a full vibrational analysis of this compound is not publicly available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1735 | Ester carbonyl stretch |

| ν(C-O) | 1250 | Ester C-O stretch |

| ν(C-F) | 1280 | Aryl-fluorine stretch |

| ν(C-Br) | 650 | Aryl-bromine stretch |

Reaction Mechanism Elucidation through Potential Energy Surface Mapping

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the lowest energy path from reactants to products. mdpi.com This path, known as the Intrinsic Reaction Coordinate (IRC), passes through a transition state (TS), which represents the maximum energy point along the reaction coordinate. nih.gov

For a reaction involving this compound, such as nucleophilic aromatic substitution, computational methods could be used to:

Locate the Transition State: Optimize the geometry of the TS connecting reactants and products.

Calculate the Activation Energy: Determine the energy barrier (the difference in energy between the TS and the reactants), which is a key factor in the reaction rate. nih.gov

Follow the IRC: Trace the reaction path downhill from the TS to confirm that it connects the intended reactants and products.

In some complex reactions, the PES may feature bifurcations, where a single transition state leads to two different products. researchgate.net Computational mapping of the PES is the only way to fully understand and predict the outcomes of such reactions. nih.gov

Advanced Studies on Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, several types of non-covalent interactions are significant.

Halogen Bonding: The bromine atoms in the molecule can act as electrophilic halogen bond donors. A halogen bond (XB) is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., an oxygen or nitrogen atom). In the solid state, C-Br···O or C-Br···Br interactions could be prominent, influencing the crystal structure. nsf.gov The strength and geometry of these bonds can be accurately modeled using high-level computational methods. nih.gov

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking interactions with adjacent molecules. These interactions, where two aromatic rings are packed face-to-face or face-to-edge, are important for the stability of the crystal lattice.

Computational analysis of these weak interactions often involves methods that can properly account for electron correlation and dispersion forces, such as DFT with dispersion corrections (e.g., DFT-D3) or high-level ab initio methods. nih.gov

Rational Design and Computational Screening of Novel Derivatives

The pursuit of novel therapeutic agents and functional molecules increasingly relies on computational methodologies to guide the design and selection of promising candidates. Rational design, coupled with in silico screening, offers a resource-efficient strategy to explore vast chemical spaces and prioritize compounds for synthesis and experimental evaluation. The scaffold of this compound, with its distinct substitution pattern on the benzene ring, presents a foundational structure for the development of new derivatives with tailored biological activities or material properties.

The process of rational design begins with identifying a biological target or a desired physicochemical property. For instance, a specific enzyme's active site might be targeted for inhibition, or a molecule with particular electronic properties might be sought for applications in materials science. Once the objective is defined, the core structure of this compound can be systematically modified. These modifications can include the substitution of the bromine or fluorine atoms with other functional groups, alteration of the methyl ester group, or the introduction of new substituents at the unoccupied positions on the aromatic ring.

Computational screening then plays a pivotal role in evaluating these hypothetically designed derivatives. This multi-step process typically involves a hierarchy of computational methods, from rapid, high-throughput techniques to more rigorous, computationally intensive calculations for a smaller, refined set of candidates. A typical workflow for the computational screening of novel derivatives of this compound would encompass molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a library of designed derivatives into the binding site of a target protein. The output of a docking simulation is typically a "docking score," which estimates the binding affinity, and a predicted binding pose, which provides insights into the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the protein.

For a hypothetical set of derivatives of this compound, a molecular docking study could be performed against a relevant biological target. The results would allow for the ranking of these derivatives based on their predicted binding affinities.

Table 1: Hypothetical Molecular Docking Results for Designed Derivatives of this compound

| Derivative ID | Modification from Parent Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| MDBF-001 | 3-Br replaced with -CN | -8.5 | TYR-23, LYS-45, PHE-87 |

| MDBF-002 | 4-Br replaced with -CF3 | -8.2 | LEU-25, VAL-52, ILE-84 |

| MDBF-003 | 2-F replaced with -OH | -7.9 | SER-30, ASP-48, ASN-90 |

| MDBF-004 | Methyl ester to Ethyl ester | -7.5 | TYR-23, ALA-50, PHE-87 |

| MDBF-005 | H at C5 replaced with -NH2 | -9.1 | GLU-28, LYS-45, SER-88 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find a correlation with their experimentally determined or computationally predicted activities. nih.gov Once a robust QSAR model is developed, it can be used to predict the activity of newly designed derivatives without the need for extensive experimental testing. nih.gov

A 3D-QSAR study, for instance, can provide a visual representation of the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity, guiding further structural modifications.

ADMET Prediction

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profiles. ADMET prediction tools are used to computationally estimate properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. By filtering out compounds with predicted poor ADMET properties early in the design phase, the likelihood of late-stage failures can be significantly reduced.

Table 2: Predicted ADMET Properties for Selected Hypothetical Derivatives

| Derivative ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | Predicted Toxicity Risk |

| MDBF-001 | > 90% | Low | Low |

| MDBF-002 | > 90% | Medium | Low |

| MDBF-003 | 85% | Low | Low |

| MDBF-004 | > 90% | Low | Low |

| MDBF-005 | 80% | Low | Medium |

Intermolecular Interactions and Solid State Chemistry of Dibromo Fluorobenzoate Derivatives

Investigation of Halogen Bonding Interactions (e.g., Br...N, Br...Br, Br...O)

Halogen bonding is a significant directional interaction in the crystal engineering of halogenated compounds. nih.govnih.gov It involves the attractive force between a halogen atom (in this case, bromine) and a Lewis base (an atom with a lone pair of electrons, such as nitrogen or oxygen).

Br...O Interactions: In several crystal structures of brominated benzoates, short contacts between bromine and oxygen atoms of the ester group are observed. nih.govresearchgate.netnih.gov These Br...O interactions can play a crucial role in linking adjacent molecules. For example, in methyl 4-bromo-3,5-dimethoxybenzoate, dimers are formed with pairs of Br···O contacts. nih.gov Similarly, weak intermolecular O1···Br2 contacts are reported in the crystal structure of methyl 3,5-dibromo-4-methylbenzoate. nih.govresearchgate.net

Br...Br Interactions: Interactions between bromine atoms are also a common feature in the crystal packing of these compounds. nih.govresearchgate.net These can be classified based on the geometry of the interaction and contribute significantly to the stability of the crystal lattice.

Br...N Interactions: In cocrystals with nitrogen-containing compounds, Br...N halogen bonds can be a powerful tool for constructing multicomponent supramolecular assemblies. nih.gov For example, in the cocrystal of methyl 3,5-dibromo-4-cyanobenzoate, C≡N...Br contacts lead to the formation of inversion dimers. umn.eduresearchgate.net

Characterization of Hydrogen Bonding Networks Involving Ester and Halogen Substituents

In the solid state of related dibrominated methyl benzoates, weak intermolecular C—H···O hydrogen bonds involving the methyl group of the ester and the carbonyl oxygen are observed. nih.govresearchgate.netnih.gov These interactions, along with C—H···Br hydrogen bonds, help to stack molecular layers. nih.govresearchgate.net The presence of a fluorine atom can also lead to C-H...F interactions, which, although weak, can influence the final crystal structure. nih.gov

Aromatic π-π Stacking Interactions in Crystalline Structures

Aromatic π-π stacking is another crucial non-covalent interaction that directs the assembly of molecules in the solid state. youtube.com This interaction involves the attractive force between the electron clouds of aromatic rings.

In the crystal structure of methyl 4-bromo-3,5-dimethoxybenzoate, π-π stacking interactions are a dominant feature, linking molecules into sheets which are then stacked along one of the crystallographic axes to form a three-dimensional network. nih.gov The interplay between π-π stacking and other interactions like halogen and hydrogen bonding determines the final crystal architecture.

Polymorphism and Co-crystallization Phenomena

Polymorphism: This is the ability of a compound to exist in more than one crystalline form. nih.govrsc.org Different polymorphs of a substance can have distinct physical properties. The existence of multiple, energetically accessible conformations and the presence of various competing intermolecular interactions, as seen in halogenated benzoates, are factors that can lead to polymorphism. While no specific polymorphs of "Methyl 3,4-dibromo-2-fluorobenzoate" are detailed in the search results, the structural features of this molecule suggest that polymorphism is a possibility.

Co-crystallization: This technique involves crystallizing a target molecule with a second component (a "coformer") to form a new crystalline solid with a defined stoichiometric ratio. nih.goveurjchem.com Co-crystallization is a powerful strategy in crystal engineering to modify the physical properties of a solid. By selecting coformers that can participate in strong and directional interactions like halogen and hydrogen bonding, it is possible to design novel supramolecular architectures. nih.govresearchgate.net For example, the co-crystallization of diiodotetrafluorobenzene with molecules containing pyridyl groups leads to the formation of halogen-bonded trimeric adducts. nih.gov

Application of Crystal Engineering Principles for Controlled Solid-State Architectures

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govnih.gov By strategically using interactions like halogen bonding, hydrogen bonding, and π-π stacking, it is possible to control the assembly of molecules into desired architectures. nih.govnih.gov

The principles of crystal engineering can be applied to "this compound" and its derivatives to:

Design new co-crystals with tailored properties. nih.gov

Potentially isolate and characterize different polymorphs. nih.gov

Create materials with specific functionalities, such as liquid crystals. nih.govwhiterose.ac.uk

The combination of bromine and fluorine atoms, along with the ester group, provides a rich set of recognition sites for a variety of intermolecular interactions, making these compounds interesting targets for crystal engineering studies.

The Versatility of this compound in Chemical Synthesis and Materials Science

Introduction

This compound is a halogenated aromatic compound that, while not extensively documented in publicly available research, holds significant potential as a versatile building block in various fields of chemical science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl ester group on a benzene (B151609) ring, provides a rich platform for a wide array of chemical transformations. This article explores the prospective applications of this compound in chemical research and advanced materials science, drawing upon established principles of organic synthesis and materials chemistry.

常见问题

Q. What are the common synthetic routes for Methyl 3,4-dibromo-2-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a benzoate precursor. For example, analogous procedures (e.g., ) use stepwise coupling of halogenated aromatic intermediates. Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution .

- Catalyst selection : Lewis acids like AlCl₃ or FeBr₃ can enhance bromination efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from di-brominated byproducts .

Table 1 compares yields for related compounds:

| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | FeBr₃ | 72 | >95 | |

| 1-Bromo-2,5-difluorobenzene | AlCl₃ | 68 | >97 |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% threshold) .

- NMR : Compare ¹H/¹³C NMR spectra with PubChem or NIST data for analogous fluorobenzoates (e.g., 3,5-difluoro-2-hydroxybenzoic acid ). Discrepancies in aromatic proton splitting patterns may indicate incomplete bromination .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310.91 for C₈H₅Br₂FO₂) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The 3,4-dibromo substitution restricts access to the aryl ring, requiring bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings .

- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring, necessitating harsher conditions (e.g., Pd(OAc)₂, 100°C) for Buchwald-Hartwig amination .

- Case Study : In , triazine coupling with 4-methoxyphenol required elevated temperatures (80°C) due to fluorine’s deactivation .

Q. What strategies mitigate side reactions (e.g., debromination) during functionalization of this compound?

- Methodological Answer :

- Solvent choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce radical-mediated debromination .

- Additives : KI or CuI suppresses halogen exchange in Ullmann-type reactions .

- Monitoring : Real-time FTIR tracks C-Br bond cleavage (peaks ~550 cm⁻¹) .

Q. How can computational modeling predict regioselectivity in further derivatization?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites. For example, the 4-bromo position in 4-bromo-2-fluorobenzaldehyde shows higher reactivity (f⁺ = 0.12) than the 2-fluoro position (f⁺ = 0.08) .

- Docking Studies : Simulate steric clashes in enzyme-binding pockets (e.g., cytochrome P450) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; fluorine’s deshielding effect shifts aromatic protons upfield by 0.2–0.5 ppm .

- Isomeric impurities : GC-MS can detect trace 3,5-dibromo isomers (retention time ~12.3 min vs. 11.8 min for the target) .

- Reference standards : Cross-validate with NIST’s archived spectra for 3,4-dihalofluorobenzoates .

Synthesis Optimization Table

Table 2: Reaction Conditions for Analogous Halogenated Benzoates

| Reaction Type | Catalyst | Temp (°C) | Yield (%) | Key Challenge | Reference |

|---|---|---|---|---|---|

| Bromination | FeBr₃ | 0–5 | 72 | Di-bromination byproducts | |

| Fluorination | KF/Al₂O₃ | 120 | 65 | C-F bond instability | |

| Esterification | H₂SO₄ | 60 | 85 | Hydrolysis under acidic pH |

Retrosynthesis Analysis